molecular formula C12H19N5O B11748574 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11748574
M. Wt: 249.31 g/mol
InChI Key: FNPMAWYUAUWYTK-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring two substituted pyrazole rings connected via a methylene bridge. The first pyrazole ring (1-ethyl-4-methyl-1H-pyrazol-5-yl) is substituted with an ethyl group at the N1 position and a methyl group at C2. The second pyrazole ring (3-methoxy-1-methyl-1H-pyrazol-4-amine) includes a methoxy group at C3 and a methyl group at N1, with an amine substituent at C3.

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5O/c1-5-17-11(9(2)6-14-17)7-13-10-8-16(3)15-12(10)18-4/h6,8,13H,5,7H2,1-4H3

InChI Key

FNPMAWYUAUWYTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2OC)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction efficiency .

Chemical Reactions Analysis

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme Lm-PTR1, inhibiting its function and leading to the death of the parasite . The exact pathways and molecular interactions depend on the specific application and target organism.

Comparison with Similar Compounds

Pyrazole Derivatives with Alkyl/Aryl Substituents

  • 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS: 1002032-44-1): This compound shares a pyrazole core but differs in substituents: a chlorine atom at C4 and a methylamine group at the methylene bridge. Key Difference: Chlorine vs. methoxy substituents influence electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and solubility.
  • 1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine (CAS: 1856019-49-2):
    This analog features an additional ethyl group at N1 and a methyl group at C5 on the second pyrazole ring. The molecular weight (283.8 g/mol) and chlorine atom in its structure (C13H22ClN5) suggest differences in hydrophobicity and steric bulk compared to the target compound’s methoxy group .

Benzimidazole-Based Analogs

  • Benzimidazole Derivatives (B1 and B8): These compounds (e.g., N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) replace pyrazole with benzimidazole, a larger aromatic system. Benzimidazoles are known for their role in kinase inhibitors (e.g., Abemaciclib, Figure 40 in ), where extended π-systems enhance binding to ATP pockets. The target compound’s pyrazole rings may offer reduced steric hindrance but lower aromatic stabilization .

Patent-Based Kinase Inhibitors

  • Triazole-Benzoimidazole Hybrids (EP 1 926 722 B1):
    Compounds like {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine incorporate trifluoromethyl groups, which improve metabolic stability and lipophilicity. The target compound’s methoxy group may offer better solubility but lower resistance to oxidative metabolism .

Structural and Functional Analysis

Table 1: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole-Pyrazole Ethyl, methyl, methoxy, amine ~280 (estimated) Moderate solubility, dual N-donor
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine Pyrazole Chlorine, methylamine 174.64 Electrophilic, reactive
Abemaciclib Benzimidazole Fluorine, piperazinyl, methyl 506.60 Kinase inhibition, high MW
EP 1 926 722 B1 (Example 63) Benzoimidazole Trifluoromethyl, triazole ~550 (estimated) Lipophilic, metabolic stability

Electronic and Steric Effects

  • In contrast, chlorine in withdraws electrons, favoring nucleophilic substitution.
  • Ethyl and methyl groups in the target compound introduce steric bulk, which may limit binding to compact active sites compared to smaller analogs like .

Pharmacological Potential

While benzimidazole derivatives (e.g., Abemaciclib) are established kinase inhibitors, pyrazole-based compounds like the target molecule may offer advantages in synthetic accessibility and tunability. However, their smaller size could reduce binding affinity compared to bulkier heterocycles .

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